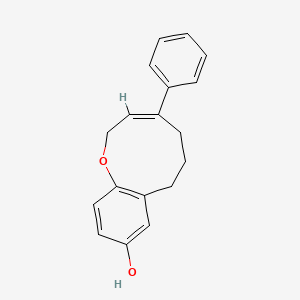
1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E)- is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Benzoxonin-9-ol, 2,5,6,7-tetrahydro-4-phenyl-, (3E) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.
- Molecular Formula : C18H18O2
- Molecular Weight : 266.3343 g/mol
- Boiling Point : Approximately 456.2 °C (predicted)
- Density : 1.136 g/cm³ (predicted)
- pKa : 10.37 (predicted) .
1. Antioxidant Properties
Research indicates that 1-Benzoxonin-9-ol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies have demonstrated that the compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in various models. Studies suggest that it reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests potential applications in treating inflammatory diseases .
3. Analgesic Activity
Preclinical studies have indicated that 1-Benzoxonin-9-ol possesses analgesic properties comparable to standard pain relief medications. The mechanisms appear to involve modulation of pain pathways in the central nervous system and peripheral tissues .
4. Hypolipidemic Effects
The compound has shown promise in reducing lipid levels in animal models, suggesting a potential role in managing hyperlipidemia. This effect may be linked to the modulation of lipid metabolism pathways and enhancement of hepatic drug metabolizing enzymes .
The biological activity of 1-Benzoxonin-9-ol can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, neutralizing them.
- Inhibition of Enzymatic Activity : It has been found to inhibit lipoxygenase activity, which is crucial in the inflammatory response .
- Modulation of Gene Expression : The compound may influence gene expression related to inflammation and oxidative stress through signaling pathways such as NF-kB.
Case Study 1: Analgesic Efficacy
In a controlled study involving rats, administration of 1-Benzoxonin-9-ol resulted in a significant reduction in pain response compared to control groups treated with saline. The results indicated a dose-dependent analgesic effect, suggesting its potential as a non-opioid pain management alternative .
Case Study 2: Antioxidant Activity Evaluation
A series of experiments assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that it significantly reduced oxidative stress markers in treated cells compared to untreated controls, supporting its use as a dietary supplement for oxidative stress management .
Data Table
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(3E)-4-phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol |
InChI |
InChI=1S/C18H18O2/c19-17-9-10-18-16(13-17)8-4-7-15(11-12-20-18)14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19H,4,7-8,12H2/b15-11+ |
InChI Key |
FAUVJLYQCZLIEU-RVDMUPIBSA-N |
Isomeric SMILES |
C1C/C(=C\COC2=C(C1)C=C(C=C2)O)/C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=CCOC2=C(C1)C=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















